(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid
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Overview
Description
(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is an organic compound with a complex structure that includes chloro, dibromomethyl, and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by oxidation and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxo group to a hydroxyl group.
Substitution: The chloro and dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid involves its interaction with molecular targets through its reactive functional groups. The chloro and dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Chloro-3-(bromomethyl)-4-oxo-2-butenoic acid: Similar structure but with one less bromine atom.
(E)-2-Chloro-3-(methyl)-4-oxo-2-butenoic acid: Lacks the bromine atoms, resulting in different reactivity.
(E)-2-Chloro-3-(dibromomethyl)-4-hydroxy-2-butenoic acid: The oxo group is replaced with a hydroxyl group, altering its chemical properties.
Uniqueness
(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-4,4-dibromo-2-chloro-3-formylbut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClO3/c6-4(7)2(1-9)3(8)5(10)11/h1,4H,(H,10,11)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIPOVTUTZOKGW-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Cl)/C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022109 |
Source
|
Record name | (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441304-67-2 |
Source
|
Record name | (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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